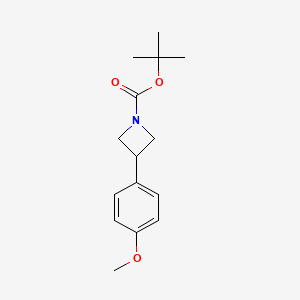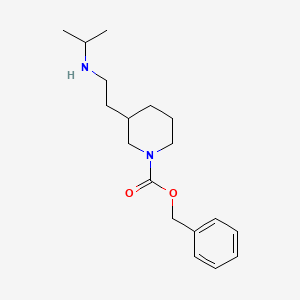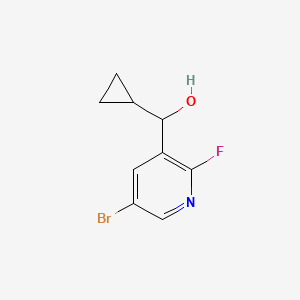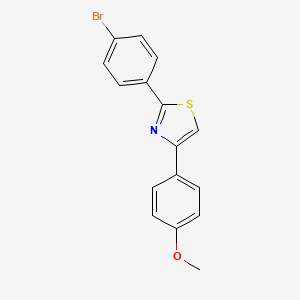![molecular formula C8H12O3 B13974478 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde CAS No. 66522-88-1](/img/structure/B13974478.png)
1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is an organic compound with the molecular formula C8H12O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde group and the spiro structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, with reagents like alkyl halides or amines.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Reduction: 1,4-Dioxaspiro[4.4]nonane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation. The spiro structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar structure but lacks the aldehyde group.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different ring sizes and functional groups
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is unique due to the presence of both the spiro structure and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
66522-88-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.4]nonane-9-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2 |
Clave InChI |
CLAHYLYHCVDQIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)OCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)








![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)




